molecular formula C8H17ClO4S B15311236 3-(2-Methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride

3-(2-Methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B15311236
M. Wt: 244.74 g/mol
InChI Key: WJFKVFYXJIEHLN-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamide and sulfonate ester derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(2-Methoxyethoxy)-2,2-dimethylpropan-1-ol with thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

C8H18O3+SOCl2C8H17ClO3S+HCl+SO2\text{C8H18O3} + \text{SOCl2} \rightarrow \text{C8H17ClO3S} + \text{HCl} + \text{SO2} C8H18O3+SOCl2→C8H17ClO3S+HCl+SO2

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous bases like sodium hydroxide are used to hydrolyze the sulfonyl chloride group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for the reduction reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

3-(2-Methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Bioconjugation: In the modification of biomolecules for research in biochemistry and molecular biology.

    Material Science: In the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but different steric properties.

    Tosyl Chloride: Another sulfonyl chloride derivative commonly used in organic synthesis.

Uniqueness

3-(2-Methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to its specific structure, which imparts distinct steric and electronic properties. These properties influence its reactivity and the types of derivatives that can be formed, making it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C8H17ClO4S

Molecular Weight

244.74 g/mol

IUPAC Name

3-(2-methoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride

InChI

InChI=1S/C8H17ClO4S/c1-8(2,7-14(9,10)11)6-13-5-4-12-3/h4-7H2,1-3H3

InChI Key

WJFKVFYXJIEHLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCOC)CS(=O)(=O)Cl

Origin of Product

United States

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